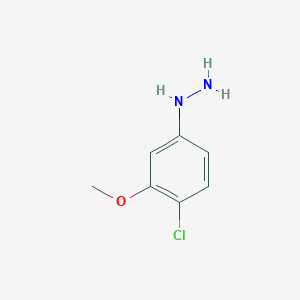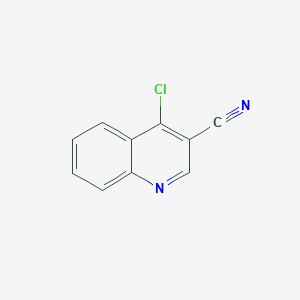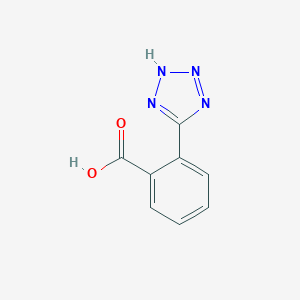
(4-Cloro-3-metoxifenil)hidrazina
Descripción general
Descripción
“(4-Chloro-3-methoxyphenyl)hydrazine” is a chemical compound with the CAS Number: 178423-72-8 . It has a molecular weight of 172.61 and its IUPAC name is 1-(4-chloro-3-methoxyphenyl)hydrazine . It is a brown solid at room temperature .
Molecular Structure Analysis
The linear formula of “(4-Chloro-3-methoxyphenyl)hydrazine” is C7H9ClN2O . The InChI code for this compound is 1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 .
Physical And Chemical Properties Analysis
“(4-Chloro-3-methoxyphenyl)hydrazine” is a brown solid at room temperature . The storage temperature is 0-5°C .
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
(4-Cloro-3-metoxifenil)hidrazina: se utiliza en la síntesis de varios compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos . El compuesto actúa como precursor en reacciones que conducen a la construcción de heterociclos, incluidos los inusuales como tiadiazol, oxadiazol y heterociclos fusionados .
Aplicaciones farmacéuticas
En la investigación farmacéutica, This compound sirve como intermedio en la síntesis de moléculas complejas. Por ejemplo, se ha utilizado en la preparación de compuestos como el 5-ciano-3-(5-metoxí-2-metilindol-3-il)-1,2,4-tiadiazol, que puede tener posibles aplicaciones terapéuticas .
Síntesis química
Este compuesto es un reactivo versátil en la síntesis química, utilizado para introducir el grupo (4-cloro-3-metoxifenil) en las moléculas diana. Puede participar en varias reacciones químicas, lo que contribuye a la diversidad de vías sintéticas disponibles para los químicos .
Evaluación antileishmanial y antimalárica
Se han evaluado los derivados de This compound por sus actividades antileishmanial y antimalárica. Estos estudios son parte de la búsqueda continua de nuevos tratamientos contra las enfermedades parasitarias .
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-3-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUXYRPFUUSMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178423-72-8 | |
| Record name | (4-chloro-3-methoxyphenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














